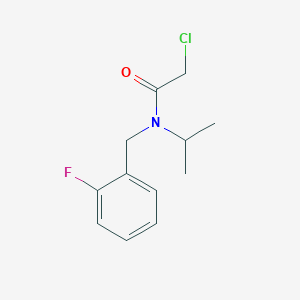

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13373442

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClFNO |

|---|---|

| Molecular Weight | 243.70 g/mol |

| IUPAC Name | 2-chloro-N-[(2-fluorophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | CEYXEPHVRDBORM-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=CC=C1F)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=CC=CC=C1F)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide (C₁₂H₁₄ClFNO) features a chloroacetamide backbone where the nitrogen atom is disubstituted with a 2-fluoro-benzyl group and an isopropyl chain. Key structural attributes include:

-

Chloroacetamide core: The α-carbon adjacent to the carbonyl group bears a chlorine atom, enhancing electrophilicity and potential reactivity in substitution reactions .

-

N-(2-fluoro-benzyl) group: A benzyl substituent with a fluorine atom at the ortho position, contributing to aromatic electron-withdrawing effects and metabolic stability .

-

N-isopropyl chain: A branched alkyl group that may influence solubility and steric interactions in biological systems .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClFNO |

| Molecular Weight | 242.70 g/mol |

| LogP (Predicted) | 3.2–3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in similar disubstituted acetamides .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocols for 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide are documented, convergent strategies can be inferred from related compounds:

Amide Coupling Approach

-

Chloroacetyl chloride activation: React chloroacetyl chloride with N-(2-fluoro-benzyl)-isopropylamine under Schotten-Baumann conditions .

-

In situ neutralization: Use aqueous sodium bicarbonate to scavenge HCl byproducts .

-

Purification: Isolate the product via recrystallization or column chromatography .

This method mirrors the synthesis of (2-chloro-6-fluoro-benzyl)-isopropyl-amine (CAS 62924-66-7), where benzylamine derivatives are acylated with activated carbonyl reagents .

Reductive Amination Alternative

-

Condensation: Treat 2-fluoro-benzaldehyde with isopropylamine to form an imine intermediate.

-

Reduction: Catalytic hydrogenation yields N-(2-fluoro-benzyl)-isopropylamine.

-

Acylation: Introduce the chloroacetamide group using chloroacetic anhydride .

Structural Analogues and Activity Trends

Comparative analysis of acetamide derivatives reveals structure-activity relationships:

-

Anticonvulsant activity: 2-Acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide demonstrated ED₅₀ values of 38.2 mg/kg in maximal electroshock tests, attributed to hydrogen bonding with neuronal voltage-gated sodium channels .

-

Antiviral potential: Thiourea-linked acetamides exhibited EC₅₀ values <1 μM against herpes simplex virus, suggesting halogenated acetamides may target viral entry or replication .

These findings imply that the chloro and fluoro substituents in 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide could enhance target engagement through hydrophobic and electrostatic interactions.

Physicochemical and Spectroscopic Characterization

Table 2: Key Spectroscopic Signatures

| Technique | Expected Signals |

|---|---|

| ¹H NMR (CDCl₃) | - 1.2 ppm (d, 6H, isopropyl CH₃) |

| - 3.4 ppm (m, 1H, isopropyl CH) | |

| - 4.6 ppm (s, 2H, benzyl CH₂) | |

| - 7.2–7.4 ppm (m, 4H, aromatic H) | |

| ¹³C NMR | - 172.5 ppm (C=O) |

| - 45.8 ppm (CH₂Cl) | |

| - 160.1 ppm (d, J=245 Hz, C-F) | |

| IR (cm⁻¹) | - 1650 (amide I) |

| - 1540 (amide II) | |

| - 750 (C-Cl stretch) |

These predictions align with spectral data for N-(2-chlorophenyl)benzamide derivatives, where amide carbonyls resonate near 170 ppm in ¹³C NMR .

Hypothetical Biological Applications

Neurological Disorders

The compound’s structural similarity to anticonvulsant acetamides suggests potential modulation of:

-

GABA_A receptor chloride channels

-

Voltage-gated sodium channels (Nav1.2–1.6 subtypes)

Molecular docking simulations of analogous compounds show binding energies ≤−7.8 kcal/mol at the benzodiazepine allosteric site .

Antiviral Activity

Chloroacetamide derivatives demonstrate inhibition of herpesviruses by targeting:

The 2-fluoro substitution may enhance blood-brain barrier penetration relative to unfluorinated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume